![molecular formula C27H33N5O4S B2494603 Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114647-26-5](/img/no-structure.png)
Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar tetrahydroquinazoline derivatives involves complex reactions, such as the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids, leading to methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates. These processes highlight the compound's synthetic accessibility and the potential for diverse chemical modifications (Rudenko et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, has been established through X-ray structural analysis, providing a detailed understanding of the molecular configuration and stereochemistry critical for understanding the compound's reactivity and interactions (Rudenko et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroquinazoline derivatives are diverse, encompassing halocyclization reactions that yield complex heterocyclic structures with significant biological activity. For instance, cyclization reactions have been shown to produce derivatives with potential antiviral properties, illustrating the compound's reactive versatility and potential as a precursor for biologically active molecules (Zborovskii et al., 2011).
Scientific Research Applications
Pharmacological Research and Development
Piperazine and quinazoline derivatives have been studied for their pharmacological properties, including their roles as sedatives, anesthetics, and in the treatment of various diseases. For example, the novel water-soluble nonbenzodiazepine sedative MR04A3, a piperazine derivative, has shown favorable anesthetic and sedative properties in animals and is hypnotic in humans with a satisfactory hemodynamic and safety profile (J. R. Sneyd et al., 2012). This suggests that similar compounds could be explored for their potential in medical applications, particularly in anesthesia and sedation.
Metabolism and Disposition Studies
Understanding the metabolism and disposition of chemical compounds is crucial for drug development. Studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the metabolic pathways, elimination, and potential for metabolite formation of novel therapeutic agents (C. Renzulli et al., 2011). These studies are essential for identifying the pharmacokinetic profiles of new drugs and understanding their safety and efficacy in humans.
Novel Psychoactive Substances
The investigation of new psychoactive substances (NPS) provides insights into the effects, risks, and toxicology of compounds that have potential recreational use or abuse. For instance, MT-45, a piperazine derivative, has been associated with adverse symptoms such as unconsciousness and hearing loss, highlighting the importance of evaluating the safety profiles of new compounds (Anders Helander et al., 2014).
Mechanism of Action
Target of action
Compounds with a piperazine moiety, like the one in the given molecule, are often found in drugs acting on the central nervous system . They might interact with various neurotransmitter receptors, such as dopamine, serotonin, or adrenergic receptors .
Biochemical pathways
Depending on the specific receptor targeted, various biochemical pathways could be affected. For example, if the compound targets serotonin receptors, it might influence the serotonin signaling pathway, which plays a crucial role in mood regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. Piperazine derivatives are generally well absorbed and distributed in the body .
Result of action
The molecular and cellular effects would depend on the specific receptor targeted and the downstream pathways affected. For instance, modulation of serotonin receptors could potentially lead to changes in mood and behavior .
properties
CAS RN |
1114647-26-5 |
---|---|
Molecular Formula |
C27H33N5O4S |
Molecular Weight |
523.65 |
IUPAC Name |
methyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C27H33N5O4S/c1-18-5-6-19(2)23(15-18)31-13-11-30(12-14-31)10-4-9-28-24(33)17-32-25(34)21-8-7-20(26(35)36-3)16-22(21)29-27(32)37/h5-8,15-16H,4,9-14,17H2,1-3H3,(H,28,33)(H,29,37) |
InChI Key |
LNOATTIBRFMIEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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